Raphanusamic acid

概要

説明

Raphanusamic acid, also known as raphanusamate, is an organic compound belonging to the class of alpha amino acids and derivatives. It is a breakdown product of glucosinolates, which are sulfur and nitrogen-containing metabolites found in plants of the Brassicales order, such as radishes and mustard. This compound plays a significant role in plant defense mechanisms and metabolic regulation.

準備方法

Synthetic Routes and Reaction Conditions: Raphanusamic acid can be synthesized through the hydrolysis of glucosinolates. The process involves the enzymatic breakdown of glucosinolates by myrosinase, an enzyme that catalyzes the hydrolysis reaction. The reaction conditions typically include an aqueous environment with a pH range of 5.5 to 7.5 and a temperature range of 25°C to 35°C.

Industrial Production Methods: Industrial production of this compound involves the extraction of glucosinolates from plant sources, followed by enzymatic hydrolysis. The extracted glucosinolates are subjected to controlled hydrolysis using myrosinase to produce this compound. The process is optimized to ensure high yield and purity of the final product.

化学反応の分析

Types of Reactions: Raphanusamic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under mild conditions.

Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions involving this compound typically occur in the presence of nucleophiles or electrophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions include various derivatives of this compound, such as thiazolidinemonocarboxylic acid and its analogs.

科学的研究の応用

Chemistry

Raphanusamic acid serves as a model compound in chemical research, particularly in the study of glucosinolate hydrolysis and metabolism. It is instrumental in understanding the biochemical pathways involved in plant defense mechanisms and growth regulation.

Key Studies

- Hydrolysis Mechanism : this compound is produced through the enzymatic breakdown of glucosinolates by myrosinase. This reaction typically occurs under specific conditions (pH 5.5 to 7.5 and temperatures between 25°C to 35°C) .

- Metabolic Checkpoint : Research indicates that this compound can act as a metabolic checkpoint, allowing plants to adjust glucosinolate accumulation based on environmental signals such as nutrient availability .

Biology

In biological research, this compound has been studied for its role in plant growth inhibition and defense responses against pathogens.

Effects on Plant Growth

- This compound has been shown to inhibit root elongation and overall plant biomass in species such as Arabidopsis thaliana. The mechanism involves disruption of auxin signaling pathways crucial for plant development .

Defense Mechanisms

- Studies indicate that this compound enhances disease resistance by activating defense-related genes in plants . For instance, Bednarek et al. (2012) demonstrated that this compound contributes to the activation of plant immune responses.

Medicine

The potential therapeutic applications of this compound are under investigation, particularly concerning its anticancer properties.

Cancer Research

- This compound is derived from glucosinolates known for their anticancer effects. Ongoing research aims to elucidate its role in cancer prevention and treatment .

Industry

In agricultural applications, this compound is explored for its use in natural pesticides and herbicides due to its plant defense properties.

Natural Pesticides

- The compound's ability to influence plant defense mechanisms makes it a candidate for developing eco-friendly agricultural products .

Data Table: Effects of this compound on Plant Growth and Defense

| Study | Plant Species | Effect Observed | Mechanism |

|---|---|---|---|

| Inamori et al. (1992) | Brassicaceae | Growth inhibition | Auxin signaling disruption |

| Bednarek et al. (2012) | Arabidopsis thaliana | Enhanced disease resistance | Activation of defense genes |

| Vik et al. (2018) | Various species | Metabolic checkpoint | Regulation based on nutrient availability |

Case Studies

- Growth Inhibition Study :

- Disease Resistance Mechanism :

- Toxicity Investigation :

作用機序

Raphanusamic acid exerts its effects through its role as a metabolic checkpoint in glucosinolate-producing plants. It helps regulate the accumulation and turnover of glucosinolates, ensuring a balanced response to internal and external signals. The molecular targets and pathways involved include the auxin signaling cascade, which influences plant growth and development.

類似化合物との比較

Raphanusamic acid is unique due to its specific role in glucosinolate metabolism. Similar compounds include:

3-Butenoic Acid: Another breakdown product of glucosinolates that affects plant growth and development.

Acrylic Acid: A catabolite that influences meristem development and cell cycle progression.

These compounds, like this compound, play crucial roles in plant defense and metabolic regulation, but each has distinct effects on plant physiology.

生物活性

Raphanusamic acid (RA) is a sulfur-containing compound derived from glucosinolates, primarily found in plants of the Brassicaceae family. Its biological activity is of significant interest due to its implications in plant defense mechanisms, growth regulation, and potential health benefits. This article explores the various aspects of RA's biological activity, supported by research findings, case studies, and data tables.

Overview of this compound

This compound is formed through the breakdown of glucosinolates by the enzyme myrosinase. It is a key metabolite in the glucosinolate pathway and is known to influence several biological processes in plants, including growth inhibition and defense responses against pathogens.

1. Growth Inhibition

RA has been shown to exhibit inhibitory effects on plant growth. Research indicates that RA can reduce root elongation and overall plant biomass. For instance, a study demonstrated that RA significantly reduced root growth in Arabidopsis thaliana seedlings treated with allyl glucosinolate catabolites . This growth inhibition is believed to be mediated through alterations in auxin signaling pathways, which are crucial for plant development.

2. Defense Response

RA plays a role in enhancing plant immunity. It has been implicated in the activation of defense mechanisms against biotic stressors, such as fungal pathogens. A study revealed that plants lacking functional glutathione transferase U13 showed increased susceptibility to pathogens, highlighting the importance of RA in pathogen defense . Additionally, RA's accumulation correlates with increased levels of endogenous glucosinolates, suggesting it may function as a metabolic checkpoint for plants to regulate their defense response based on environmental cues .

Case Study: Impact on Glucosinolate Dynamics

A study conducted on Arabidopsis thaliana under varying nutrient conditions showed that RA accumulation was directly correlated with glucosinolate levels. Under sulfur and nitrogen limitations, plants adjusted their glucosinolate profiles, indicating that RA might help regulate these metabolic pathways .

Table: Effects of this compound on Plant Growth and Defense

| Study | Plant Species | Effect Observed | Mechanism |

|---|---|---|---|

| Inamori et al. (1992) | Brassicaceae | Growth inhibition | Auxin signaling disruption |

| Bednarek et al. (2012) | Arabidopsis thaliana | Enhanced disease resistance | Activation of defense genes |

| Vik et al. (2018) | Various species | Metabolic checkpoint for glucosinolates | Regulation based on nutrient availability |

特性

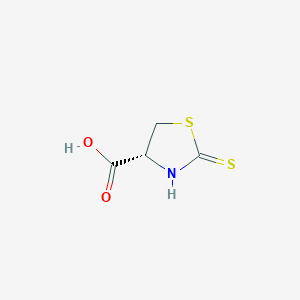

IUPAC Name |

(4R)-2-sulfanylidene-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2S2/c6-3(7)2-1-9-4(8)5-2/h2H,1H2,(H,5,8)(H,6,7)/t2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQUOCHQOQMZGQP-REOHCLBHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](NC(=S)S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00243495 | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98169-56-3, 20933-67-9 | |

| Record name | (4R)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98169-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raphanusamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098169563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raphanusamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00243495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Thiothiazolidine-4-carboxylic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041805 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological role of raphanusamic acid in plants?

A1: this compound (4-(thioxothiolan-2-ylidene)-1,3-oxazolidin-2-one) is not directly synthesized by plants but is a breakdown product of glucosinolates, sulfur-containing defense metabolites found in Brassicales. [, , ] While its exact role is still under investigation, research suggests that this compound may act as a metabolic signal, allowing plants to sense and adjust glucosinolate production in response to environmental factors and nutrient availability. [, ]

Q2: How is this compound produced in biological systems?

A2: this compound is formed as a product of glucosinolate metabolism, specifically through the PENETRATION2 (PEN2) pathway. [] This pathway requires the enzyme Glutathione-S-Transferase class-tau member 13 (GSTU13), which mediates the conjugation of glutathione with unstable intermediates of glucosinolate breakdown, ultimately leading to this compound production. [] Additionally, some studies suggest that isothiocyanates, another class of plant metabolites, can react with cysteine to yield this compound and hydrogen sulfide as byproducts. [, ]

Q3: Does this compound contribute to plant defense mechanisms?

A3: While this compound itself may not have direct antimicrobial activity, its precursor, allyl glucosinolate, and other related catabolites are known to influence plant growth and defense responses. [] It's possible that this compound plays a signaling role in fine-tuning these responses by influencing auxin signaling pathways and meristem development. [] More research is needed to fully elucidate its specific role in plant immunity.

Q4: Has this compound been investigated in the context of mammalian toxicity?

A4: Yes, this compound has been identified as a metabolite of chloropicrin (trichloronitromethane), a soil fumigant. [] In a study on mice, this compound was detected in urine as a cyclic cysteine adduct of thiophosgene, a breakdown product of chloropicrin. [] This finding suggests potential detoxification mechanisms for chloropicrin-induced toxicity.

Q5: What is the chemical structure of this compound?

A5: this compound is a heterocyclic compound containing both nitrogen and sulfur atoms. Its molecular formula is C4H5NO2S2, and its molecular weight is 163.21 g/mol. [] Structurally, it consists of a thiazolidine ring fused to an oxazolidine ring, with a thiocarbonyl group (C=S) attached to the thiazolidine ring. []

Q6: Are there any analytical techniques available to detect and quantify this compound?

A6: While specific methods for this compound quantification weren't detailed in the provided abstracts, metabolic profiling studies utilizing techniques like mass spectrometry (MS) and tandem mass spectrometry (MS/MS) have been successfully employed to identify and analyze this compound in plant tissues and biological samples. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。